molecular formula C12H19N3O3 B1413159 tert-Butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 1251002-29-5

tert-Butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Cat. No.: B1413159
CAS No.: 1251002-29-5
M. Wt: 253.3 g/mol
InChI Key: MUYQARBHPGKKSN-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a useful research compound. Its molecular formula is C12H19N3O3 and its molecular weight is 253.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Convertible Reagent in Ugi Reaction

The compound tert-Butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate demonstrates its utility in synthetic chemistry as a convertible reagent in the Ugi reaction. This process enables the microwave-assisted preparation of 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones, showcasing the compound's role in facilitating neighboring-group-assisted cleavage of tert-butyl amides. This highlights its significance in the development of new synthetic methodologies (Nikulnikov, Tsirulnikov, Kysil, Ivachtchenko, & Krasavin, 2009).

Synthesis and Biological Evaluation

Another application involves the synthesis of substituted pyrazinecarboxamides and their biological evaluation, indicating the compound's potential in medicinal chemistry. The synthesis of amides from chlorides of substituted pyrazine-2-carboxylic acids and their structure-activity relationship analysis offer insights into their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. This underscores the compound's versatility and potential as a precursor in developing new pharmacologically active molecules (Doležal, Palek, Vinšová, Buchta, Jampílek, & Kráľová, 2006).

Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids

The acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, followed by reaction with alkyl hydrazines, showcases a method for synthesizing fluorinated pyrazole-4-carboxylic acids. This process, yielding the target fluorinated pyrazole-4-carboxylic acids on a multigram scale, highlights the compound's role in the synthesis of novel fluorinated molecules, which are of significant interest in pharmaceutical and agricultural industries (Iminov, Mashkov, Vyzir, Chalyk, Tverdokhlebov, Mykhailiuk, Babichenko, Tolmachev, Volovenko, Biitseva, Shishkin, & Shishkina, 2015).

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-4-5-15-10(7-14)6-9(8-16)13-15/h6,16H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYQARBHPGKKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=CC(=N2)CO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
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tert-Butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
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tert-Butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
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tert-Butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
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tert-Butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
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tert-Butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

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